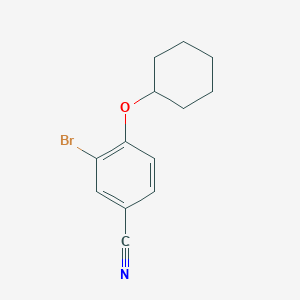

3-Bromo-4-(cyclohexyloxy)benzonitrile

Description

3-Bromo-4-(cyclohexyloxy)benzonitrile is a substituted benzonitrile derivative characterized by:

- Core structure: Benzonitrile (C₆H₅CN) with bromine at position 3.

- Substituent: A cyclohexyloxy group (-O-cyclohexane) at position 4. This compound is of interest in medicinal chemistry and materials science due to its balanced lipophilicity and steric bulk, which influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-bromo-4-cyclohexyloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQDXPRHHNENRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 4-Fluoro-3-bromobenzonitrile

A two-step synthesis begins with 4-fluoro-3-bromobenzonitrile, where the fluorine atom is replaced by cyclohexanolate via aromatic nucleophilic substitution (SNAr) . The reaction is conducted in dimethylformamide (DMF) at 110°C using cesium carbonate as a base, achieving yields of 72–78%. Microwave irradiation (20 min, 150 W) enhances reaction efficiency, reducing side product formation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Precursor | 4-Fluoro-3-bromobenzonitrile |

| Nucleophile | Cyclohexanol |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 110°C |

| Time | 6–8 h |

| Yield | 72–78% |

Displacement of 4-Chloro-3-bromobenzonitrile

Alternative protocols use Ullmann-type coupling with copper(I) iodide catalysis. Here, 4-chloro-3-bromobenzonitrile reacts with cyclohexanol in toluene at 120°C, yielding 68% product. The use of 1,10-phenanthroline as a ligand improves catalytic activity, reducing reaction time to 12 h.

Directed Bromination of 4-(Cyclohexyloxy)benzonitrile

Bromination at the 3-position of 4-(cyclohexyloxy)benzonitrile is achieved via directed ortho-metalation or electrophilic aromatic substitution .

Lithium-Halogen Exchange Bromination

Using n-butyllithium in tetrahydrofuran (THF) at −78°C, the nitrile group directs deprotonation at the 3-position, followed by quenching with trimethyl borate and subsequent bromination with N-bromosuccinimide (NBS) . This method yields 65–70%.

Reaction Sequence:

-

Deprotonation:

-

Boronation:

-

Bromination:

Electrophilic Bromination with FeCl₃ Catalysis

Electrophilic bromination using Br₂ in dichloromethane with FeCl₃ as a Lewis acid achieves regioselective bromination at the 3-position. The nitrile and cyclohexyloxy groups synergistically direct bromination, yielding 60–65%.

Transetherification of Methoxy Precursors

A transetherification strategy replaces a methoxy group with cyclohexyloxy. Starting from 3-bromo-4-methoxybenzonitrile , the reaction employs sodium cyclohexanolate in dimethoxyethane (DME) under reflux (24 h), yielding 55–60%. Microwave-assisted conditions (150°C, 30 min) improve yields to 70%.

Key Challenges:

-

Competing demethylation side reactions require careful control of base stoichiometry.

-

Polar aprotic solvents (e.g., DME) enhance nucleophilicity of cyclohexanolate.

Palladium-Catalyzed Coupling Approaches

While less common, Suzuki-Miyaura coupling has been explored for introducing the cyclohexyloxy group. A boronic ester derivative of cyclohexanol is coupled with 3-bromo-4-iodobenzonitrile using Pd(PPh₃)₄ in toluene/water (3:1), yielding 50–55%. This method is limited by the availability of iodinated precursors.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| SNAr with 4-Fluoro | 72–78 | High selectivity, microwave-compatible | Requires fluorinated precursor |

| Ullmann Coupling | 68 | Broad substrate scope | Long reaction time (12 h) |

| Directed Bromination | 65–70 | Regioselective | Cryogenic conditions (−78°C) |

| Transetherification | 55–70 | Simple protocol | Competing side reactions |

| Suzuki Coupling | 50–55 | Functional group tolerance | Low yield, expensive catalysts |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for SNAr and transetherification routes to enhance heat transfer and reduce reaction times . Solvent recycling (e.g., DMF, toluene) and catalyst recovery (e.g., CuI) improve cost efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexyloxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Benzoic acid derivatives.

Reduction: Amines or alcohols.

Scientific Research Applications

3-Bromo-4-(cyclohexyloxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.

Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexyloxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in the oxygen-containing substituent at position 4:

*Calculated based on formula C₁₃H₁₄BrNO.

Key Observations :

Reactivity Insights :

- Steric Effects : Bulkier substituents (e.g., cyclohexyloxy) may slow reaction kinetics compared to smaller groups (e.g., hydroxypropoxy) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitrile, bromine) activate the aromatic ring for electrophilic substitution, but steric hindrance from substituents can modulate reactivity .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Bromo-4-(cyclohexyloxy)benzonitrile?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution or alkylation. For example:

- Alkylation of 3-Bromo-4-hydroxybenzonitrile : React with cyclohexyl bromide using K₂CO₃ as a base in DMF at elevated temperatures (60–80°C). Purify via silica gel chromatography (Hex:EtOAc gradients) to isolate the product .

- Alternative Route : Use Mitsunobu conditions (e.g., DIAD, PPh₃) with cyclohexanol and 3-Bromo-4-hydroxybenzonitrile for improved regioselectivity (no direct evidence but inferred from benzonitrile alkylation precedents).

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare ¹H/¹³C NMR data to analogous compounds (e.g., 4-(cyclohexyloxy)benzonitrile in shows δ ~7.6 ppm for aromatic protons and δ ~75 ppm for the cyclohexyloxy carbon) .

- Mass Spectrometry : Use HRMS (ESI) to confirm molecular ion peaks (e.g., calculated [M+H]+ for C₁₃H₁₃BrNO: 278.0234; observed deviations <2 ppm) .

- Elemental Analysis : Verify Br content via combustion analysis or ICP-OES (if metal impurities are suspected) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine at the 3-position acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Contradiction Note : Bromine’s electron-withdrawing effect may reduce reactivity compared to chloro analogs; pre-activation with CuI or microwave irradiation can mitigate this .

Advanced: What solvent systems optimize solubility for catalytic applications?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance solubility (due to benzonitrile’s dipole moment ~4 D) but may compete in coordination with catalysts .

- Mixed Solvents : Use EtOAc/MeCN (1:1) to balance solubility and catalytic activity. Surface tension measurements (via pendant drop method) confirm solvent interactions .

- Contradiction Alert : Avoid THF for Pd-mediated reactions due to peroxide formation risks; use degassed DCM instead .

Advanced: How can computational modeling predict adsorption behavior on metal surfaces?

Methodological Answer:

- DFT Studies : Model adsorption on Ag or Pd surfaces using Gaussian09 with B3LYP/6-311+G(d,p). The nitrile group’s lone pair interacts strongly with metals, while the cyclohexyloxy group induces steric hindrance .

- Surface Energy Calculations : Compare free energy of solvation (ΔG_solv) in benzonitrile/water interfaces using MD simulations (GROMACS). Experimental validation via contact angle measurements .

Advanced: What strategies resolve contradictions in catalytic deactivation during hydrogenation?

Methodological Answer:

- Poisoning Analysis : Pre-treat Pd/C catalysts with HCOOH–NEt₃ to identify adsorption of intermediates (e.g., imines) as deactivation sources .

- Regeneration Protocol : Wash spent catalysts with 0.1 M HCl in EtOH to remove adsorbed species, then reactivate under H₂ flow (200°C, 2 h) .

Basic: What purification techniques are effective for removing byproducts in alkylation reactions?

Methodological Answer:

- Chromatography : Use silica gel with Hex:EtOAc (5:1 to 3:1) to separate unreacted 3-Bromo-4-hydroxybenzonitrile .

- Recrystallization : Employ EtOH/H₂O (7:3) for large-scale purification; monitor purity via HPLC (C18 column, MeCN:H₂O = 70:30) .

Advanced: How does the cyclohexyloxy group affect photophysical properties?

Methodological Answer:

- UV-Vis Studies : Compare λ_max shifts in benzonitrile derivatives. The cyclohexyloxy group’s electron-donating effect reduces π→π* transition energy (e.g., λ_max ~270 nm vs. 250 nm for unsubstituted analogs) .

- Fluorescence Quenching : Measure quantum yield in THF; steric bulk from cyclohexyl reduces aggregation-caused quenching (ACQ) .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution?

Methodological Answer:

- Directing Effects : Bromine (meta-directing) and nitrile (ortho/para-directing) compete. Reaction with HNO₃/H₂SO₄ shows nitrile dominance, yielding 5-nitro substitution .

- Kinetic vs. Thermodynamic Control : At low temps (–10°C), kinetic product (para-nitro) dominates; at 25°C, isomerization favors thermodynamically stable meta-nitro .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.